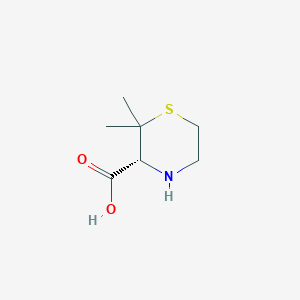

(R)-2,2-dimethylthiomorpholine-3-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of ®-2,2-dimethylthiomorpholine-3-carboxylic acid involves a two-stage process . In the first stage, oxalyl dichloride and L-penicillamine are reacted with chloro-trimethyl-silane and 1,8-diazabicyclo [5.4.0]undec-7-ene in DMF (N,N-dimethyl-formamide) at 20℃ . In the second stage, the product from the first stage is reacted with methanol in DMF for 1 hour .Molecular Structure Analysis

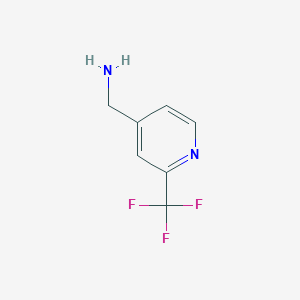

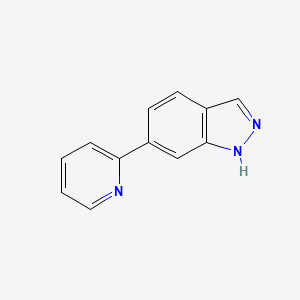

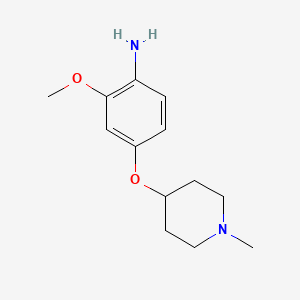

The molecular structure of ®-2,2-dimethylthiomorpholine-3-carboxylic acid contains a total of 24 bonds . These include 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amine, 1 hydroxyl group, and 1 sulfide .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ®-2,2-dimethylthiomorpholine-3-carboxylic acid have been described in the Synthesis Analysis section above .Physical And Chemical Properties Analysis

The molecular formula of ®-2,2-dimethylthiomorpholine-3-carboxylic acid is C7H13NO2S . The molecular weight is 175.25 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Antioxidant Activity and Methodologies

Studies highlight the importance of understanding antioxidant activities in various compounds, including carboxylic acids. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) are crucial for determining the antioxidant capacity of complex samples. These assays, based on chemical reactions and spectrophotometry, have been successfully applied in analyzing antioxidants or determining antioxidant capacities, suggesting the potential for examining (R)-2,2-dimethylthiomorpholine-3-carboxylic acid's antioxidant properties (Munteanu & Apetrei, 2021).

Pharmacological Potentials

Research on cinnamic acid derivatives, which share a structural motif with many carboxylic acids, reveals anticancer potentials among other health benefits. These compounds have been the focus of medicinal research for their traditional and synthetic antitumor agents, underlining the potential pharmacological applications of structurally related compounds like (R)-2,2-dimethylthiomorpholine-3-carboxylic acid (De, Baltas, & Bedos-Belval, 2011).

Biocatalysis and Microbial Interactions

The inhibitory effects of carboxylic acids on microbial and enzyme activities are well documented. Understanding the interactions between carboxylic acids and microbes, such as Escherichia coli and Saccharomyces cerevisiae, can inform strategies to improve microbial resistance and productivity in biotechnological applications. This knowledge base could extend to the study of (R)-2,2-dimethylthiomorpholine-3-carboxylic acid and its interactions with biocatalysts (Jarboe, Royce, & Liu, 2013).

Material Science Applications

In material science, carboxylic acids are explored for their potential in developing new materials with enhanced properties. Phosphorylated carboxylic acids, for instance, have been investigated for their psychotropic activity, showcasing the diverse applicability of carboxylic acid derivatives in creating novel materials with potential drug activities (Semina et al., 2016).

Safety and Hazards

properties

IUPAC Name |

(3R)-2,2-dimethylthiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10)8-3-4-11-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNGSCRYZMXTEK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NCCS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](NCCS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2,2-dimethylthiomorpholine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1395866.png)

![6'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395876.png)